rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis
Description
Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis, is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a cyclopentane ring substituted with a chloroacetyl group and a carboxylate ester, making it a versatile intermediate in various chemical reactions.
Properties
CAS No. |
2761444-24-8 |
|---|---|
Molecular Formula |
C9H13ClO3 |
Molecular Weight |
204.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclopentane derivatives. One common starting material is cyclopent-2-en-1-one.
Chloroacetylation: The cyclopentane derivative undergoes chloroacetylation using chloroacetyl chloride in the presence of a base such as triethylamine. This step introduces the chloroacetyl group at the desired position on the cyclopentane ring.
Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis, can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloroacetyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the chloroacetyl group can yield alcohols or amines, depending on the reducing agent used.
Substitution: The chloroacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis, has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis, depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3S)-3-(2-bromoacetyl)cyclopentane-1-carboxylate: Similar structure but with a bromoacetyl group instead of chloroacetyl.
Methyl (1R,3S)-3-(2-fluoroacetyl)cyclopentane-1-carboxylate: Contains a fluoroacetyl group, offering different reactivity and biological properties.
Methyl (1R,3S)-3-(2-iodoacetyl)cyclopentane-1-carboxylate: Features an iodoacetyl group, which can be used in radiolabeling studies.
Uniqueness
Rac-methyl (1R,3S)-3-(2-chloroacetyl)cyclopentane-1-carboxylate, cis, is unique due to the presence of the chloroacetyl group, which provides distinct reactivity compared to its bromo, fluoro, and iodo counterparts. This makes it particularly useful in specific synthetic applications where the chloro group offers the desired reactivity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
